molecular formula C21H21N5O3S B234179 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide

Cat. No. B234179
M. Wt: 423.5 g/mol
InChI Key: FKUULZAMRGGLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide in lab experiments is its potent biological activity. However, the compound is relatively complex to synthesize, which can limit its availability for research purposes. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide. One area of interest is the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate the compound's mechanism of action and to determine its efficacy and safety in human clinical trials. Another area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability for research purposes. Finally, studies are needed to investigate the compound's potential use in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide involves several steps. The first step is the synthesis of 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the desired compound. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in various areas of biology and medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C21H21N5O3S/c1-5-17-23-24-21-26(17)25-20(30-21)13-9-10-16(28-3)15(11-13)22-19(27)14-8-6-7-12(2)18(14)29-4/h6-11H,5H2,1-4H3,(H,22,27)

InChI Key

FKUULZAMRGGLPO-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C(=CC=C4)C)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC(=C4OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.